Product packaging for Sodium (dibenzo[b,d]furan-2-yloxy)acetate(Cat. No.:CAS No. 1049761-58-1)

Sodium (dibenzo[b,d]furan-2-yloxy)acetate

Cat. No.: B3374943
CAS No.: 1049761-58-1
M. Wt: 264.21 g/mol
InChI Key: VJBPVTUHDROFTH-UHFFFAOYSA-M
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Description

Sodium (dibenzo[b,d]furan-2-yloxy)acetate is a chemical compound supplied for research purposes. Its structure consists of a dibenzofuran core, a rigid aromatic scaffold known for its electron-transporting properties, linked to a sodium acetate group . This molecular architecture suggests potential applications in the development of organic electronic materials, as derivatives of the dibenzofuran scaffold are commonly used as intermediates in the synthesis of OLEDs (Organic Light-Emitting Diodes) . In medicinal chemistry research, the dibenzofuran moiety is a privileged structure. Furthermore, the anionic carboxylate group of this sodium salt may be strategically utilized in the design of RNA-targeting ligands. Emerging strategies in RNA-ligand design involve implementing charged moieties to act as "electrostatic anchors," enhancing binding affinity through interactions with the negatively charged RNA phosphate backbone . Researchers can leverage this compound as a building block to develop novel molecules for probing RNA function or creating new therapeutic modalities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NaO4 B3374943 Sodium (dibenzo[b,d]furan-2-yloxy)acetate CAS No. 1049761-58-1

Properties

IUPAC Name

sodium;2-dibenzofuran-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4.Na/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13;/h1-7H,8H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBPVTUHDROFTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Mechanistic Investigations of Sodium Dibenzo B,d Furan 2 Yloxy Acetate

Regioselective Functionalization of Dibenzofuran (B1670420) Precursors for C-2 Substitution

Achieving regioselective substitution on the dibenzofuran skeleton is paramount for the synthesis. The electronic properties of dibenzofuran dictate that the C-2 position is one of the most reactive sites for electrophilic attack and other functionalization reactions. hw.ac.uk Advanced strategies have been developed to precisely install functional groups at this position, which serve as a handle for subsequent transformations.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including heterocyclic systems like dibenzofuran. wikipedia.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org The DoM reaction directs an electrophile exclusively to the ortho-position of a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org

The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or tert-butyllithium, to a Lewis-basic DMG on the aromatic ring. wikipedia.orgbaranlab.org This coordination creates a complex that enhances the kinetic acidity of the adjacent ortho-protons, facilitating their removal by the alkyllithium base to form a stable aryllithium intermediate. baranlab.orguwindsor.ca This intermediate then reacts with a suitable electrophile in an ipso-substitution to yield the ortho-functionalized product. baranlab.org The strength of various DMGs in directing lithiation has been established through competition experiments, with groups like amides and carbamates being particularly effective. uwindsor.ca For dibenzofuran systems, a pre-existing functional group can act as a DMG to direct metalation to an adjacent position, enabling precise C-2 functionalization if the DMG is at C-1 or C-3.

Table 1: Key Features of Directed ortho-Metalation (DoM)

Feature Description Common Examples
Directing Metalation Group (DMG) A Lewis-basic functional group that coordinates to the organolithium reagent. -O-C(O)NR₂, -CONR₂, -OMe, -NR₂
Base Strong alkyllithium bases are typically required. n-BuLi, s-BuLi, t-BuLi, LDA
Solvent Polar aprotic solvents that can deaggregate the organolithium species. Tetrahydrofuran (THF), Diethyl ether (Et₂O)
Mechanism Complex-induced proximity effect (CIPE) followed by deprotonation and reaction with an electrophile. Formation of an aryllithium intermediate.

One of the most prevalent methods for constructing the dibenzofuran core is through the intramolecular cyclization of diaryl ether derivatives. researchgate.netrsc.org This approach involves forming a C-C bond between the two aromatic rings of the ether. Palladium-catalyzed reactions are particularly effective for this transformation. organic-chemistry.orgbiointerfaceresearch.com

In a typical procedure, an appropriately substituted diaryl ether, such as an o-iododiaryl ether, undergoes an intramolecular C-H activation/arylation reaction. nih.govdntb.gov.ua Catalysts like reusable Pd/C have been shown to be efficient for this cyclization under ligand-free conditions. organic-chemistry.orgnih.gov The synthesis of the necessary o-iododiaryl ether precursor can itself be achieved in a one-pot sequence involving iodination and O-arylation of a phenol (B47542). organic-chemistry.orgnih.gov Other variations involve the palladium-catalyzed cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.orgbiointerfaceresearch.com These methods provide a versatile route to a wide range of substituted dibenzofurans, which can be designed to have a functional group at the C-2 position, ready for conversion into the required dibenzofuran-2-ol intermediate.

An alternative and complementary strategy for assembling the dibenzofuran framework involves the intramolecular cyclization of 2-arylphenol (or 2-halobiphenyl) derivatives. researchgate.netbiointerfaceresearch.com This pathway relies on the formation of the central C-O bond to close the furan (B31954) ring.

This transformation is often achieved through transition metal-catalyzed cross-coupling reactions. For instance, a one-pot, two-step procedure has been developed involving the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to generate an O-arylated intermediate. This intermediate is then cyclized in situ using a palladium catalyst to afford the dibenzofuran product in good to excellent yields. nih.gov This method is tolerant of various functional groups, allowing for the synthesis of complex dibenzofuran structures. nih.gov Copper-catalyzed Ullmann-type reactions are also employed for this C-O bond formation, providing another reliable route to the dibenzofuran core from biaryl precursors. acs.org

Table 2: Comparison of Dibenzofuran Synthesis Strategies

Strategy Starting Material Bond Formed in Key Step Typical Catalyst
Intramolecular C-C Formation Diaryl Ether C-C Palladium (e.g., Pd(OAc)₂, Pd/C)
Intramolecular C-O Formation 2-Arylphenol / Biaryl C-O Palladium, Copper

Ethereal Linkage Formation through Modified Williamson Ether Syntheses

Once the dibenzofuran-2-ol precursor is obtained, the final step is the formation of the ether linkage to attach the acetate (B1210297) group. The Williamson ether synthesis is the classic and most widely used method for this purpose, involving the reaction of an alkoxide (or aryloxide) with an alkyl halide. wikipedia.orgbyjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing Sodium (dibenzo[b,d]furan-2-yloxy)acetate, the sodium salt of dibenzofuran-2-ol (the aryloxide) reacts with an ethyl haloacetate.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. byjus.com To achieve high yield and selectivity, several factors must be optimized.

Solvent : Protic and apolar solvents tend to slow the reaction rate. wikipedia.org Therefore, polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used as they effectively solvate the cation while leaving the nucleophilic alkoxide relatively free. wikipedia.orgbyjus.com

Base : The aryloxide nucleophile is typically generated in situ by reacting the corresponding phenol (dibenzofuran-2-ol) with a base. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate are often sufficient, particularly in laboratory syntheses. wikipedia.orgbyjus.comyoutube.com

Temperature : The reaction is typically conducted at elevated temperatures, generally between 50 and 100 °C, to ensure a reasonable reaction rate, with completion often occurring within 1 to 8 hours. wikipedia.orgbyjus.com For the synthesis of some aryl ethers, higher temperatures (above 300 °C) in combination with weaker alkylating agents have been explored to create more efficient, "green" industrial processes. acs.org

Alkylating Agent : The alkylating agent should have a good leaving group, typically a halide (e.g., chloroacetate (B1199739) or bromoacetate). masterorganicchemistry.com Primary alkyl halides are strongly preferred as secondary and tertiary halides are prone to undergoing elimination side reactions. masterorganicchemistry.com

Optimization studies have shown that careful selection of these parameters can significantly reduce reaction times and minimize the formation of undesired byproducts, leading to yields of 50-95% in laboratory settings. byjus.comscielo.br

In industrial syntheses and for reactions involving immiscible reactants (e.g., an aqueous base and an organic solvent), phase-transfer catalysis (PTC) is a highly effective technology for the Williamson ether synthesis. wikipedia.orgbyjus.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the reaction by transporting the nucleophile (the aryloxide anion) from the aqueous or solid phase into the organic phase where the alkylating agent is dissolved. wikipedia.org

The catalyst's lipophilic cation pairs with the aryloxide anion, creating a lipophilic ion pair that can readily migrate into the organic solvent. phasetransfercatalysis.com This increases the effective concentration of the nucleophile in the organic phase, dramatically accelerating the reaction rate. PTC offers several advantages, including the use of inexpensive inorganic bases (like NaOH or K₂CO₃), milder reaction conditions, and often eliminates the need for anhydrous and expensive aprotic solvents. byjus.comphasetransfercatalysis.com This makes the process more economical, efficient, and environmentally friendly for large-scale production. phasetransfercatalysis.com

Table 3: Common Phase-Transfer Catalysts in Williamson Ether Synthesis

Catalyst Type Example Function
Quaternary Ammonium Salt Tetrabutylammonium bromide (TBAB) Forms a lipophilic ion pair with the alkoxide/aryloxide.
Crown Ether 18-Crown-6 Sequesters the metal cation (e.g., K⁺), increasing the nucleophilicity of the "naked" anion.

Carboxylic Acid Derivatization and Sodium Salt Formation

The synthesis of this compound from its corresponding ester precursor is a fundamental process involving hydrolysis followed by salt formation. This two-step sequence is critical for isolating the final active compound in a stable, solid form.

Mechanistic Studies of Ester Hydrolysis and Salt Precipitation

The conversion of an ester, such as ethyl (dibenzo[b,d]furan-2-yloxy)acetate, to the sodium salt is typically achieved through saponification. libretexts.org This reaction is a base-catalyzed hydrolysis. libretexts.org

Mechanism of Ester Hydrolysis: The process is a classic example of a nucleophilic acyl substitution.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), typically from sodium hydroxide (NaOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. google.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the alkoxy group (e.g., ethoxide, -OCH₂CH₃) is expelled as a leaving group.

Acid-Base Reaction: The expelled alkoxide is a strong base and deprotonates the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the equilibrium towards the products, resulting in the formation of a carboxylate anion and an alcohol (e.g., ethanol). libretexts.org

Salt Precipitation: Following the hydrolysis, the this compound salt is present in the aqueous solution. The precipitation of this salt is influenced by factors such as concentration, temperature, and the polarity of the solvent. The reaction goes to completion because the final carboxylate is resonance-stabilized and does not react further with the alcohol. libretexts.org The solid sodium salt can then be isolated from the reaction mixture by filtration, often after cooling the solution to decrease its solubility.

Investigation of Alternative Counter-Ion Strategies

While sodium is a common counter-ion for carboxylate compounds, the choice of the cation can significantly influence the physicochemical properties of the final salt, such as solubility, stability, and hygroscopicity. Research into alternative counter-ions is a standard strategy in pharmaceutical and material sciences.

Potential alternative counter-ions for (dibenzo[b,d]furan-2-yloxy)acetate could include:

Potassium (K⁺): Potassium salts sometimes offer different solubility profiles compared to their sodium counterparts.

Calcium (Ca²⁺): As a divalent cation, calcium would form a salt with a 2:1 stoichiometry of the carboxylate anion to the calcium ion. This can lead to lower solubility in water.

Ammonium (NH₄⁺) and Substituted Ammonium Ions: These can be formed by reacting the carboxylic acid with ammonia (B1221849) or an appropriate amine. These salts may have different thermal stabilities and solubility characteristics.

The selection of a specific counter-ion is a strategic decision based on the desired final properties of the compound.

Palladium-Catalyzed C-H Activation and Cross-Coupling Approaches for Dibenzofuran Acetate Systems

The dibenzofuran core is a key structural motif in many biologically active compounds and materials. epa.govbiointerfaceresearch.com Palladium-catalyzed reactions have become powerful tools for the functionalization of such heterocyclic systems, allowing for the precise introduction of various substituents. researchgate.netresearchgate.netrsc.org These methods are crucial for creating derivatives of dibenzofuran acetate systems.

Catellani-Type Reactions for One-Pot Synthesis

The Catellani reaction is a highly efficient, palladium-catalyzed process that allows for the functionalization of multiple positions on an aromatic ring in a single pot. sciexplore.irwikipedia.org Discovered by Marta Catellani, the reaction typically involves the ortho-alkylation or arylation of an aryl halide, mediated by a transient norbornene director, followed by a cross-coupling reaction at the ipso-position (the carbon originally bonded to the halide). wikipedia.org

This strategy has been successfully applied to the synthesis of dibenzofuran derivatives. sciexplore.ir In this context, the reaction can start with an iodoarene, which undergoes an Ullmann-type C-O bond formation, followed by a C-H activation at the ortho-position, facilitated by norbornene. sciexplore.ir The key to the mechanism is the formation of a stable palladacycle intermediate, which directs the subsequent functionalization. sciexplore.irwikipedia.org This one-pot method represents an economical and straightforward approach to constructing the dibenzofuran skeleton. sciexplore.ir

Suzuki-Miyaura and Negishi Coupling Strategies for Functionalized Derivatives

Suzuki-Miyaura and Negishi cross-coupling reactions are cornerstone methods in modern organic synthesis for forming carbon-carbon bonds. sci-hub.senih.gov They are widely used to create functionalized dibenzofuran derivatives. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.org It is known for its tolerance of a wide variety of functional groups. For instance, a halogenated dibenzofuran can be coupled with various arylboronic acids to introduce diverse substituents onto the dibenzofuran core. beilstein-journals.orgepa.gov The synthesis of dibenzofuran derivatives has been achieved by coupling 2-fluorophenylboronic acid with an iodophenol derivative, followed by intramolecular cyclization. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. sci-hub.senih.gov The higher reactivity of organozinc reagents compared to organoborons can be advantageous in certain cases, although they are more sensitive to moisture and air. This method provides a powerful alternative for creating C-C bonds, especially when the Suzuki-Miyaura coupling is suboptimal. sci-hub.se

Interactive Table: Comparison of Palladium-Catalyzed Cross-Coupling Strategies for Dibenzofuran Systems

Feature Catellani Reaction Suzuki-Miyaura Coupling Negishi Coupling
Key Reactants Aryl Halide, Norbornene, Coupling Partner Organohalide/Triflate, Organoboron Reagent Organohalide/Triflate, Organozinc Reagent
Bonds Formed C-C and/or C-Heteroatom (ortho), C-C (ipso) C-C C-C
Catalyst System Pd(OAc)₂, Ligand (e.g., PPh₃) Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base Ni or Pd Catalyst (e.g., Pd₂dba₃, Ni(COD)₂)
Key Advantage One-pot multi-functionalization sciexplore.ir High functional group tolerance, stable reagents nih.govnih.gov High reactivity, useful for less reactive substrates sci-hub.se
Key Disadvantage Requires stoichiometric norbornene wikipedia.org Can be slow with unreactive halides Requires moisture/air-sensitive organozinc reagents sci-hub.se

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce the environmental impact of chemical processes. This involves improving atom economy, using safer solvents and reagents, and increasing energy efficiency.

Several modern synthetic methods for the dibenzofuran core align with green chemistry principles:

Use of Greener Solvents: Some palladium-catalyzed cyclizations can be performed in refluxing ethanol, a more environmentally benign solvent than many chlorinated or aromatic solvents. researchgate.netorganic-chemistry.org

Catalyst Reusability: The development of methods using reusable palladium on carbon (Pd/C) catalysts under ligand-free conditions significantly reduces waste and cost associated with the precious metal catalyst. organic-chemistry.org

Use of Air as an Oxidant: A Pd(0)/Pd(II)-catalyzed phenol-directed C-H activation/C-O cyclization has been developed that uses air as the terminal oxidant, with water being the only byproduct. researchgate.net This avoids the need for stoichiometric, often toxic, chemical oxidants.

Photocatalysis: Visible-light-promoted synthesis of dibenzofuran derivatives offers an eco-friendly alternative to traditional thermal methods, often proceeding under mild conditions with high efficiency. epa.gov

Metal-Free Synthesis: The synthesis of dibenzofurans from fluorinated biphenyls using an alumina (B75360) catalyst, which serves as the oxygen source, represents a highly environmentally friendly, metal-free, and reagent-free approach. researchgate.net

These examples demonstrate a clear trend towards developing more sustainable synthetic routes for obtaining the dibenzofuran scaffold, which is central to the structure of this compound.

Solvent-Free Reaction Conditions and Microwave-Assisted Synthesis

The Williamson ether synthesis is a fundamental and widely employed method for preparing ethers, including aryloxyacetic acids. researchgate.net This reaction typically involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide. researchgate.net In the context of this compound synthesis, the starting phenol is dibenzo[b,d]furan-2-ol.

Recent advancements have focused on enhancing the efficiency and environmental footprint of the Williamson ether synthesis by employing microwave irradiation and solvent-free conditions. tsijournals.comresearchgate.net Microwave-assisted organic synthesis has gained considerable attention due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. niscpr.res.insacredheart.edu This acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netrsc.org

Solvent-free, or "dry media," reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents, which simplifies product work-up and reduces waste generation. researchgate.net When combined, microwave irradiation and solvent-free conditions can lead to highly efficient and green synthetic protocols.

In a typical advanced synthesis of this compound, dibenzo[b,d]furan-2-ol would be reacted with a haloacetic acid salt, such as sodium chloroacetate, in the presence of a solid base like potassium carbonate. The reaction can be effectively promoted by a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or polyethylene (B3416737) glycol (PEG). niscpr.res.in PTCs are crucial in solvent-free or solid-liquid phase reactions as they facilitate the transfer of the anionic phenoxide from the solid phase to the organic phase (or the molten reactant phase), where it can react with the alkylating agent. wikipedia.org

The reaction mixture, a solid or semi-solid blend of the reactants, is then subjected to microwave irradiation. The polar nature of the phenoxide and the haloacetate salt allows for efficient absorption of microwave energy, leading to a rapid increase in temperature and reaction rate. The optimization of microwave power and irradiation time is crucial to maximize yield and minimize potential side reactions. sacredheart.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryloxyacetic Acids

niscpr.res.innagoya-u.ac.jp
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeSeveral hours (e.g., 2.5 - 15 hours)Few minutes (e.g., 3 - 10 minutes)
YieldModerate to good (e.g., 60-86%)Good to excellent (e.g., 85-95%)

The mechanism of microwave enhancement in the Williamson ether synthesis is a subject of ongoing discussion. While the primary effect is thermal, resulting from rapid and efficient heating, the possibility of "non-thermal" or "specific microwave effects" is also considered. rsc.orgwikipedia.org These effects are hypothesized to arise from the direct interaction of the electromagnetic field with the transition state of the reaction, potentially lowering the activation energy. However, for most liquid-phase reactions, the rapid energy redistribution makes purely non-thermal effects difficult to definitively prove. wikipedia.org

Catalytic Systems for Reduced Waste Generation

The principles of green chemistry emphasize the use of catalytic reagents over stoichiometric ones to minimize waste. journalcra.com In the synthesis of this compound, several catalytic strategies can be employed to improve atom economy and reduce the environmental impact.

One approach involves the use of recyclable catalysts for the Williamson ether synthesis. For instance, a catalyst synthesized from waste banana peels has been reported for microwave-assisted ether synthesis, offering a low-cost and sustainable option. researchgate.net Another strategy employs solid-supported catalysts, such as potassium hydroxide on alumina (KOH/Al2O3) or ion-exchange resins like Amberlyst A26, which facilitate easier product separation and catalyst recycling. researchgate.net

A more advanced and fundamentally different catalytic approach to forming the dibenzofuran core of the molecule involves palladium-catalyzed C-H activation/C-O cyclization reactions. niscpr.res.infrancis-press.com This strategy avoids the need for pre-functionalized starting materials, such as a di-haloaromatic compound, thereby reducing the number of synthetic steps and the associated waste. In such a reaction, a diaryl ether could be cyclized intramolecularly using a palladium catalyst to form the dibenzofuran ring system. francis-press.comnih.govnih.gov While this method synthesizes the core dibenzofuran structure rather than directly forming the ether linkage of the final product, it represents a significant advancement in the green synthesis of dibenzofuran derivatives.

Furthermore, copper-catalyzed methods for the synthesis of aromatic carboxylic acids and the arylation of phenols are being explored as greener alternatives to traditional methods. journalcra.comwhiterose.ac.uk These systems often utilize less expensive and less toxic metals than palladium and can be effective under milder conditions. The development of recyclable copper catalysts would further enhance the sustainability of these processes.

Palladium-catalyzed cross-coupling reactions have also been developed for the α-arylation of aryl acetic acid derivatives. nih.govnih.govrsc.org While not a direct synthesis of the ether bond, this methodology provides a catalytic route to functionalize the acetic acid moiety, which could be a valuable tool in the synthesis of more complex analogs of this compound. These reactions often employ sophisticated ligands to achieve high efficiency and selectivity.

Table 2: Catalytic Systems for Ether and Aryloxyacetic Acid Synthesis

researchgate.net
Catalytic SystemReaction TypeAdvantagesReference
Potassium Hydroxide on Alumina (KOH/Al2O3)Williamson Ether SynthesisHeterogeneous, recyclable catalyst, simplified work-up.
Palladium(II) Acetate with LigandsC-H Activation/C-O CyclizationHigh atom economy, avoids pre-functionalization of substrates.

The ongoing research into these advanced synthetic strategies underscores the chemical community's commitment to developing more sustainable and efficient methods for producing valuable chemical compounds like this compound.

Chemical Reactivity and Transformation Mechanisms of Sodium Dibenzo B,d Furan 2 Yloxy Acetate

Reactivity at the Dibenzofuran (B1670420) Core: Electrophilic and Nucleophilic Aromatic Substitutions

The dibenzofuran ring system is an aromatic structure and, as such, can undergo both electrophilic and nucleophilic aromatic substitution reactions. The presence and position of the aryloxyacetate substituent significantly influence the reactivity and the orientation of incoming groups.

The aryloxyacetate group at the 2-position of the dibenzofuran core is a powerful activating group for electrophilic aromatic substitution (EAS). The oxygen atom directly attached to the ring can donate a lone pair of electrons into the aromatic system through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activating effect is generally stronger than the inductive electron-withdrawing effect of the oxygen atom.

As an ortho-, para-director, the substituent directs incoming electrophiles to the positions ortho and para to itself. For the 2-substituted dibenzofuran, the potential sites for electrophilic attack are C1, C3 (ortho positions), and C8 (para-like position across the furan (B31954) ring). The relative reactivity of these positions is determined by the stability of the resulting sigma complex (arenium ion) intermediate. stackexchange.comechemi.com In general, for dibenzofuran itself, electrophilic substitution preferentially occurs at the C2 and C8 positions due to the higher stability of the carbocation intermediates. acs.org With the activating group at C2, the C1 and C3 positions become highly activated.

Position of AttackRelationship to SubstituentPredicted ReactivityRationale
C1 orthoHighly FavorableResonance stabilization from the adjacent oxygen lone pair.
C3 orthoHighly FavorableResonance stabilization from the adjacent oxygen lone pair.
C4 metaUnfavorableNo direct resonance stabilization from the substituent.
C8 para (analogous)FavorableThe positive charge in the sigma complex can be delocalized onto the benzene (B151609) ring. stackexchange.comechemi.com

Conversely, for nucleophilic aromatic substitution (SNAr), the ring must typically be activated by strong electron-withdrawing groups, which is the opposite of the effect exerted by the aryloxyacetate group. Therefore, direct SNAr on the unsubstituted positions of the dibenzofuran core of Sodium (dibenzo[b,d]furan-2-yloxy)acetate is generally difficult. However, SNAr reactions are a key strategy in the synthesis of dibenzofuran derivatives, often involving an intramolecular cyclization where a phenol (B47542) attacks an activated aryl halide. chemrxiv.orgresearchgate.netresearchgate.net A strategy for enabling nucleophilic substitution on phenols involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, activating the ring for attack. nih.gov

Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for predicting the regioselectivity and understanding the reaction mechanisms in heterocyclic compounds. pixel-online.net For this compound, molecular modeling can be employed to:

Calculate Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution across the molecule. Regions with high electron density (more negative potential) on the dibenzofuran core would indicate the most likely sites for electrophilic attack. pixel-online.net For this compound, calculations would be expected to show the highest electron density at the C1 and C3 positions.

Model Reaction Intermediates: The stability of the sigma complexes formed during electrophilic substitution can be calculated. The reaction pathway proceeding through the lowest energy (most stable) intermediate is the one that is most likely to occur. stackexchange.comechemi.com Computational studies on benzofuran (B130515), a related structure, show that the stability of these intermediates is key to determining the final product distribution. pixel-online.net

Determine Activation Energies: By modeling the transition states for substitution at different positions, the activation energy for each pathway can be determined. The pathway with the lowest activation energy will have the fastest reaction rate and will therefore be the dominant one.

These computational approaches provide a theoretical framework that corroborates the predictions made from classical resonance theory, offering a more quantitative understanding of the substituent's influence on reactivity.

Transformations of the Acetate (B1210297) Functionality

The sodium acetate group is a versatile functional handle that can undergo several important transformations, including decarboxylation, esterification, and amidation.

The removal of the carboxylate group as carbon dioxide is a key transformation. Aryloxyacetic acids can undergo decarboxylation under various conditions, including oxidative, photoredox, and electrochemical methods. chemrevlett.comnih.gov

Oxidative Decarboxylation: This process involves an oxidant and often a metal catalyst to convert the aryloxyacetic acid into an aryloxymethyl radical, which can then be trapped or further transformed. chemrevlett.com Common oxidants include potassium persulfate (K₂S₂O₈) and the use of metal catalysts like copper or manganese complexes can facilitate the reaction under milder conditions. chemrevlett.comresearchgate.net The typical product of oxidative decarboxylation of an arylacetic acid is the corresponding aldehyde or ketone. ias.ac.in

Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a modern and efficient method for decarboxylation. nih.gov In this process, a photocatalyst absorbs light and initiates a single-electron transfer process with the carboxylate, leading to the formation of a carboxyl radical that rapidly extrudes CO₂. The resulting radical can then participate in subsequent bond-forming reactions.

Electrochemical Decarboxylation: An alternative, reagent-free method involves using an electric current as a "traceless" oxidant. nih.gov This method, a variation of the Kolbe electrolysis, can generate radicals from carboxylic acids for subsequent reactions, such as fluorination. nih.gov

Byproduct formation in these reactions can include compounds resulting from dimerization of radical intermediates or reactions with the solvent. The specific byproducts depend heavily on the reaction conditions and the trapping agents present.

Decarboxylation MethodTypical Reagents/ConditionsPotential Products/Intermediates
Oxidative K₂S₂O₈, H₂O, heat; or Mn(III)/Fe(III) complexes, oxidant chemrevlett.comresearchgate.netAldehydes, Ketones
Photoredox Catalysis Photocatalyst (e.g., Iridium or Ruthenium complex), visible light nih.govAlkyl radicals for further functionalization (e.g., fluorination)
Electrochemical Electric current, supporting electrolyte (e.g., Et₃N·5HF) nih.govRadicals, fluorinated products

The sodium carboxylate can be readily converted into esters and amides, which are crucial intermediates for building more complex molecules.

Esterification: To form an ester, the sodium salt is first neutralized with an acid to generate the free carboxylic acid. The resulting (dibenzo[b,d]furan-2-yloxy)acetic acid can then be esterified under standard conditions, such as Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol.

Amidation: Similarly, amides are formed from the free carboxylic acid. This typically requires activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC) to facilitate the reaction with a primary or secondary amine. This transformation is fundamental in the synthesis of many biologically active molecules.

These derivatizations convert the polar carboxylate group into neutral, more organic-soluble functionalities, which is often essential for subsequent synthetic steps or for modifying the compound's physical properties.

Metal-Catalyzed Transformations and Derivatization

Transition metal catalysis provides a powerful toolkit for the derivatization of the dibenzofuran core of this compound. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira coupling are staples of modern organic synthesis. To apply these reactions, the dibenzofuran core would first need to be halogenated (e.g., via electrophilic bromination at the C1 or C3 positions). The resulting aryl halide can then be coupled with a variety of partners (boronic acids, alkenes, alkynes) to install new functional groups.

Copper-Catalyzed Reactions: Copper catalysts are often used in C-O and C-N bond-forming reactions. For instance, copper-catalyzed intramolecular cyclization is a common method for synthesizing the dibenzofuran ring system itself. chemrxiv.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a versatile alternative to palladium for cross-coupling reactions. thieme.de Notably, nickel catalysis can achieve transformations that are challenging for palladium, such as the ring-opening C-O bond arylation of dibenzofurans, which converts them into biaryl phenols and ultimately triphenylenes. nih.gov

Rhodium-Catalyzed C-H Activation: A more advanced strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalization (like halogenation). Rhodium catalysts are particularly effective at directing C-H activation, often guided by a directing group within the substrate. nih.gov The ether oxygen or the carboxylate group in the aryloxyacetate substituent could potentially serve as directing groups to functionalize specific C-H bonds on the dibenzofuran core.

These metal-catalyzed transformations enable extensive derivatization of the parent molecule, providing access to a wide array of novel compounds with potentially unique properties.

Oxidative and Reductive Chemistry in Non-Degradative Contexts

The dibenzo[b,d]furan moiety is relatively stable to oxidation and reduction under mild conditions. However, under specific reagents or conditions, controlled transformations can be achieved without degradation of the core structure.

Electrochemical methods can provide valuable insights into the oxidative and reductive stability of this compound. Cyclic voltammetry could be used to determine its oxidation and reduction potentials, offering a measure of the energy required to remove or add an electron. This information is crucial for designing controlled electrochemical transformations.

Based on studies of similar aromatic ethers, the dibenzo[b,d]furan ring is expected to undergo oxidation at a relatively high positive potential. The presence of the electron-donating 2-oxy group should lower this potential compared to unsubstituted dibenzofuran. The electrochemical oxidation could lead to the formation of radical cations, which could then undergo further reactions, such as dimerization or reaction with nucleophiles present in the medium.

The reduction of the dibenzofuran ring system typically occurs at a very negative potential and is often irreversible. The acetate group is generally not electrochemically active within the typical solvent window.

Table 2: Predicted Electrochemical Data for this compound

ProcessPredicted Potential (vs. SCE)Characteristics
Oxidation+1.2 to +1.6 VIrreversible, formation of radical cation
Reduction< -2.0 VIrreversible, formation of radical anion

Note: These are estimated values based on analogous compounds and would need experimental confirmation.

The dibenzo[b,d]furan system is known to be photoactive. Upon absorption of UV light, it can be excited to a singlet or triplet state, which can then undergo various photochemical reactions. These reactions can provide mechanistic insights into the behavior of the excited state molecule.

Photochemical reactions of benzofuran derivatives are known to include [2+2] cycloadditions. It is plausible that under photochemical conditions, this compound could undergo intermolecular or intramolecular cycloaddition reactions if a suitable reaction partner is present.

Furthermore, visible-light-promoted reactions, often employing a photosensitizer, have been used for the synthesis of dibenzofuran derivatives. epa.gov This methodology could potentially be adapted for further functionalization of the this compound core. For instance, a photoredox-catalyzed reaction could be employed to generate a radical on the dibenzofuran ring, which could then be trapped by a suitable reagent.

Mechanistic studies of such photochemical transformations would involve techniques like laser flash photolysis to observe transient species and quantum yield measurements to determine the efficiency of the photoreaction. These studies would provide a deeper understanding of the excited-state reactivity of this molecule.

Advanced Analytical Methodologies in Research on Sodium Dibenzo B,d Furan 2 Yloxy Acetate

High-Resolution Mass Spectrometry for Tracing Reaction Intermediates and Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of Sodium (dibenzo[b,d]furan-2-yloxy)acetate and its intermediates, providing vital information on elemental composition. This accuracy is fundamental in distinguishing between compounds with the same nominal mass and in elucidating complex reaction pathways. In the analysis of dibenzofuran (B1670420) derivatives, HRMS coupled with techniques like gas chromatography (GC-MS) has proven essential for identifying isomers and metabolites. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides profound insight into the molecular structure of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in piecing together the structural puzzle of the molecule.

In a typical Electrospray Ionization (ESI) MS/MS experiment in positive ion mode, the protonated molecule, [(M-Na)+2H]⁺, would be selected. Its fragmentation would likely proceed through characteristic pathways. Studies on similar 2-aroylbenzofuran derivatives show that fragmentation often initiates at the most labile bonds, such as the ether linkage and the carboxyl group. nih.govresearchgate.net A plausible fragmentation pathway for the corresponding acid form of the title compound would involve initial cleavage of the ether bond or decarboxylation.

A proposed fragmentation scheme for (dibenzo[b,d]furan-2-yloxy)acetic acid is detailed below. The primary fragment ions observed would help confirm the connectivity of the acetate (B1210297) side chain to the dibenzofuran core. The fragmentation of the dibenzofuran ring itself, characterized by the loss of carbon monoxide (CO), is a known pathway for this heterocyclic system. nih.govresearchgate.net

Table 1: Proposed ESI-MS/MS Fragmentation of (Dibenzo[b,d]furan-2-yloxy)acetic acid ([C₁₄H₁₀O₄+H]⁺, m/z 243.06)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragment Identity
243.06185.06C₂H₂O₂ (58.01)[Dibenzo[b,d]furan-2-ol+H]⁺
243.06169.07C₂H₄O₃ (76.02)[Dibenzofuran]+•
185.06157.07CO (27.99)Fragment from ring cleavage
185.06128.06CO + CHO (57.00)Fragment from ring cleavage

Isotopic Labeling Studies in Mechanistic Research

To unambiguously confirm fragmentation mechanisms and trace atomic pathways during a reaction, isotopic labeling studies are employed. By selectively replacing atoms such as ¹²C with ¹³C or ¹⁶O with ¹⁸O, the fate of specific parts of the molecule can be tracked using mass spectrometry. wvu.edu

For this compound, several labeling strategies could be envisioned:

¹³C-Labeling: Synthesizing the compound with a ¹³C atom at the carbonyl carbon of the acetate group would shift the mass of any fragment containing this group by one mass unit. This would definitively prove, for instance, that the initial loss of 58 Da corresponds to the ketene (B1206846) moiety from the side chain.

¹⁸O-Labeling: Incorporating ¹⁸O into the ether linkage or the carboxyl group would allow researchers to distinguish between different oxygen atoms and clarify rearrangement processes, such as the McLafferty rearrangement, if applicable. mdpi.com

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium can help identify which hydrogen atoms are involved in rearrangement reactions prior to fragmentation. mdpi.com

These studies provide definitive evidence that supports or refutes proposed fragmentation pathways derived from standard MS/MS experiments. wvu.edumdpi.com

Advanced NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure, dynamics, and environment of atoms within a molecule. For this compound, advanced NMR techniques offer insights beyond simple structure confirmation.

Solid-State NMR for Polymorphism and Supramolecular Interactions

The solid-state form of a pharmaceutical compound can significantly impact its physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique used to investigate polymorphism, which is the ability of a compound to exist in multiple crystal forms. researchgate.netnih.gov Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in intermolecular interactions and molecular conformation lead to measurable changes in the NMR parameters, particularly the chemical shifts of ¹³C nuclei. nih.gov

By comparing the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra of different batches of the compound, one can identify the presence of different polymorphs or quantify mixtures. nih.gov For example, a carbon atom involved in a hydrogen bond in one polymorph but not in another would exhibit a different chemical shift.

Table 2: Hypothetical ¹³C SSNMR Chemical Shifts (ppm) for Two Polymorphs of this compound

Carbon PositionPolymorph A (ppm)Polymorph B (ppm)Potential Rationale for Difference
Carbonyl (C=O)175.2178.5Different hydrogen bonding at the carboxylate group
C-O (ether)155.8156.1Slight conformational change in the side chain
Aromatic C-H124.5122.1Variation in π-π stacking interactions
Aromatic C (quaternary)148.9149.3Minor changes in crystal packing forces

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior in Solution

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org This method is particularly useful for studying the aggregation behavior of molecules in solution, as larger particles diffuse more slowly than smaller ones, a relationship described by the Stokes-Einstein equation. u-tokyo.ac.jp

For this compound, an ionic compound, there is a possibility of forming aggregates or ion pairs in solution. A DOSY experiment could distinguish between monomeric species, dimers, or higher-order aggregates. nih.gov By measuring the diffusion coefficient (D) of the molecule, an estimation of its hydrodynamic radius and, consequently, its aggregation state can be made. researchgate.net

Table 3: Illustrative DOSY NMR Data for this compound in D₂O

SpeciesHypothetical Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)Estimated Hydrodynamic Radius (Å)Interpretation
Monomer5.54.5Exists as a single solvated ion pair
Dimer3.96.3Formation of a dimeric aggregate
Tetramer2.88.8Formation of a larger tetrameric aggregate

X-ray Crystallography for Absolute Structure Determination and Packing Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. nih.gov This technique would provide the absolute configuration and precise atomic coordinates of this compound, assuming a suitable single crystal can be grown.

The analysis would yield a wealth of structural information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the dibenzofuran core and the acetate side chain. researchgate.net

Conformation: The exact conformation of the molecule, including the torsion angles that define the orientation of the side chain relative to the ring system.

Supramolecular Interactions: A detailed map of intermolecular forces that stabilize the crystal lattice. This includes identifying hydrogen bonds (e.g., involving the carboxylate oxygens and water molecules of crystallization), π–π stacking between the aromatic dibenzofuran rings, and ionic interactions between the sodium cation and the carboxylate anion. researchgate.net

This data is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the solid material. nih.gov

Table 4: Representative Crystallographic Data for a Dibenzofuran Derivative

ParameterExample Value (based on related structures researchgate.netnih.gov)
Chemical FormulaC₁₄H₉NaO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 6.3 Å, b = 15.2 Å, c = 18.0 Å, β = 95.5°
Volume (V)1710 ų
Molecules per Unit Cell (Z)4
Calculated Density (Dx)1.55 g/cm³
R-factor (R1)0.055

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Intermolecular Contacts

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By irradiating a single, well-ordered crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the precise calculation of atomic positions within the crystal lattice. For a compound like this compound, this technique would provide invaluable data on the geometry of the dibenzofuran core, the conformation of the acetate side chain, and the coordination environment of the sodium ion.

While specific experimental data for this compound is not publicly available, analysis of a closely related structure, 2-(pentyloxy)dibenzo[b,d]furan, reveals key structural features that can be extrapolated. In this derivative, the dibenzofuran ring system is nearly planar. nih.govresearchgate.net Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, are observed, with centroid-to-centroid distances of approximately 4.070 Å and perpendicular separations between furan (B31954) rings of about 3.373 Å. nih.gov Such interactions are critical in governing the packing of molecules in the solid state.

Hypothetical Bond Length and Angle Data for this compound

The following table presents hypothetical, yet chemically reasonable, data for selected bond lengths and angles in this compound, based on known values for similar organic acetates and dibenzofuran derivatives.

Parameter Atoms Involved Hypothetical Value
Bond Lengths (Å)
C-O (ether)1.37
C-O (carboxylate)1.25
C=O (carboxylate)1.25
C-C (aromatic)1.40
Bond Angles (°)
C-O-C (ether)118
O-C-C (acetate)117
O-C=O (carboxylate)121
Torsion Angles (°)
C-C-O-C175

Powder X-ray Diffraction for Crystalline Phase Identification in Research Samples

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases of a material and to determine its purity. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

In the context of research on this compound, PXRD would be instrumental in:

Confirming the identity of a newly synthesized batch by comparing its PXRD pattern to a reference pattern.

Assessing the crystalline purity of a sample. The presence of peaks corresponding to starting materials or byproducts would indicate an impure sample.

Studying polymorphism , which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD is a primary tool for their identification and characterization.

For instance, studies on sodium acetate trihydrate, a related salt, demonstrate the utility of PXRD in characterizing its crystalline structure, which is determined to be monoclinic with a C2/c space group. researchgate.net

Chromatographic Techniques for Separation Science in Synthetic Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is an essential tool in synthetic chemistry for both the purification of products and the analysis of reaction mixtures to identify and quantify impurities.

Two-Dimensional Gas Chromatography (GCxGC) for Impurity Profiling in Synthetic Batches

Two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. In GCxGC, the effluent from a primary gas chromatography column is directed to a second, shorter column with a different stationary phase. This two-dimensional separation allows for the resolution of complex mixtures that would otherwise co-elute.

For the analysis of synthetic batches of this compound, GCxGC would be invaluable for creating a detailed impurity profile. This would involve identifying and quantifying trace amounts of:

Unreacted starting materials, such as 2-hydroxydibenzofuran (B1202526).

Byproducts from side reactions.

Residual solvents from the synthesis and purification process.

This detailed understanding of the impurity profile is critical for optimizing reaction conditions and ensuring the quality and reproducibility of the synthesized material.

Supercritical Fluid Chromatography (SFC) for Preparative Separations

Supercritical fluid chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the preparative separation and purification of chiral compounds and complex mixtures. The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations.

In the synthesis of this compound, SFC could be employed for:

Purification of the final product on a preparative scale, removing impurities that are difficult to separate by traditional methods like recrystallization or column chromatography.

Chiral separations , if any stereocenters are present in the molecule or if chiral derivatives are synthesized.

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples from the reaction vessel. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, enabling a detailed understanding of reaction kinetics and mechanisms.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful in-situ technique that is widely used for reaction monitoring. An ATR probe is inserted directly into the reaction mixture, and an infrared spectrum is continuously recorded. The technique is based on the principle of total internal reflection, where the IR beam penetrates a short distance into the sample, allowing for the acquisition of a spectrum of the liquid or solid in direct contact with the probe.

For the synthesis of this compound, which would likely involve the reaction of 2-hydroxydibenzofuran with a suitable acetate precursor, ATR-IR could be used to:

Track the consumption of reactants by monitoring the disappearance of their characteristic vibrational bands.

Monitor the formation of the product by observing the appearance of new vibrational bands associated with the (dibenzo[b,d]furan-2-yloxy)acetate moiety.

Identify the presence of any reaction intermediates .

Determine the reaction endpoint , indicating when the reaction is complete.

By plotting the intensity of characteristic IR bands over time, detailed kinetic profiles can be generated, providing insights into the reaction rate, order, and activation energy. Spectroscopic data for sodium acetate shows characteristic peaks that could be used as a reference for the carboxylate group in the target molecule. spectrabase.comspectrabase.com

UV-Vis Spectroscopy for Real-time Concentration Changes

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely employed analytical technique for the quantitative determination of compounds, including aromatic species such as this compound. This method is predicated on the principle that molecules with chromophoric groups absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The dibenzo[b,d]furan core of this compound functions as a potent chromophore, making this compound a suitable candidate for analysis by UV-Vis spectroscopy.

The fundamental relationship governing this technique is the Beer-Lambert law, which posits a linear correlation between the absorbance of a solution and the concentration of the absorbing species. The law is mathematically expressed as:

A = εcl

Where:

A is the absorbance (a dimensionless quantity).

ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant that is characteristic of a particular substance at a specific wavelength (units: L·mol⁻¹·cm⁻¹).

c is the molar concentration of the absorbing species (units: mol·L⁻¹).

l is the path length of the cuvette or sample holder (typically 1 cm).

For real-time monitoring of concentration changes, a UV-Vis spectrophotometer can be coupled with a flow cell, allowing for continuous measurement of the absorbance of a solution as it passes through. This is particularly useful in monitoring reaction kinetics, dissolution profiles, or process streams.

Detailed Research Findings

While specific experimental data for this compound is not extensively published, the spectroscopic properties can be inferred from its parent chromophore, dibenzofuran. Aromatic hydrocarbons are well-known to absorb in the 200-300 nm range. Dibenzofuran exhibits a strong absorbance peak at approximately 280 nm. aatbio.com The presence of the oxyacetate substituent is not expected to cause a major shift in this maximum absorbance wavelength (λₘₐₓ).

To monitor the concentration of this compound in real-time, a UV-Vis spectrophotometer would be set to measure the absorbance at its λₘₐₓ. By establishing a calibration curve with solutions of known concentrations, the absorbance measurements from an unknown sample can be used to determine its concentration instantaneously.

The following interactive data table illustrates a hypothetical, yet scientifically plausible, dataset for the real-time concentration monitoring of this compound in an aqueous solution. This is based on a λₘₐₓ of 280 nm and an assumed molar absorptivity (ε) of 5,000 L·mol⁻¹·cm⁻¹.

Concentration: 50 µM

Table 1: Hypothetical Real-time UV-Vis Absorbance Data for this compound
Time (seconds)Concentration (µM)Absorbance at 280 nm (A.U.)

In a practical research setting, the data from such real-time monitoring can be used to plot concentration versus time, from which reaction rates or other dynamic processes can be elucidated. The high sensitivity and non-destructive nature of UV-Vis spectroscopy make it an invaluable tool in the advanced analytical study of compounds like this compound.

Environmental Transformation Pathways and Mechanistic Research Excluding Toxicological Aspects

Photodegradation Pathways in Simulated Environmental Conditions

Photodegradation, the breakdown of molecules by light, represents a significant environmental transformation route for many aromatic compounds. For Sodium (dibenzo[b,d]furan-2-yloxy)acetate, both direct absorption of sunlight and indirect, sensitized reactions are anticipated to contribute to its environmental breakdown.

The primary photochemical reaction for dibenzofuran (B1670420) in aqueous environments involves cleavage of the ether (C-O) bond. This process leads to the formation of hydroxylated biphenyls. For instance, the photolysis of dibenzofuran in water has been shown to yield 2,2′-dihydroxybiphenyl. csbsju.edu This intermediate is itself photolabile and can undergo further hydroxylation to form products such as 2,2′,3-trihydroxybiphenyl. csbsju.edu

The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of specific events that occur per photon absorbed. wikipedia.org For many organic compounds in water, quantum yields are low. While a specific value for this compound is unknown, studies on polychlorinated dibenzofurans (PCDFs) have reported quantum yields for direct photolysis in water-acetonitrile mixtures to be in the range of 10⁻² to 10⁻⁵. csbsju.edu It is plausible that the quantum yield for the non-chlorinated this compound would fall within or near this range. The actual rate of direct photolysis in the environment will depend on the solar irradiance, the concentration of the compound, and its molar absorptivity at relevant wavelengths.

Data on the quantum yields of related dibenzofuran compounds is presented below. It is important to note that these are for chlorinated derivatives and are provided for illustrative purposes.

CompoundSolventQuantum Yield (Φ)Reference
Polychlorinated Dibenzofurans (general)Water-Acetonitrile10⁻² to 10⁻⁵ csbsju.edu

Note: The above table illustrates the range of quantum yields observed for related compounds and is not specific to this compound.

In natural waters, indirect or photosensitized degradation can often be a more significant pathway than direct photolysis. This process involves other substances present in the water, known as photosensitizers (e.g., humic acids, fulvic acids, and riboflavin), which absorb sunlight and transfer the energy to the target compound or generate reactive species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). ncert.nic.in

Studies on chlorinated dibenzofurans have demonstrated that their degradation is significantly accelerated in natural lake water compared to distilled water, indicating the importance of photosensitized reactions. csbsju.eduresearchgate.net For example, the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran (B44125) was found to be 240-fold faster in lake water than in distilled water. csbsju.edu This enhancement is attributed to the action of dissolved organic matter acting as natural photosensitizers.

The primary mechanisms in photosensitized degradation are believed to involve energy transfer from the excited sensitizer (B1316253) to the dibenzofuran moiety or reaction with photochemically generated reactive oxygen species. Given the structure of this compound, it is highly probable that its degradation in sunlit surface waters would be dominated by these indirect pathways.

Hydrolytic Stability and Degradation Kinetics in Model Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, two primary sites are susceptible to hydrolysis: the ether linkage and the ester functional group of the acetate (B1210297) side chain.

The rate of hydrolysis is often highly dependent on the pH of the aqueous solution. The ester linkage in the acetate side chain is generally more susceptible to hydrolysis than the aryl ether bond.

Ester Hydrolysis: The hydrolysis of the ester can be catalyzed by both acid and base. Under basic conditions (alkaline hydrolysis), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically a second-order reaction and is generally faster than acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The expected byproducts of the ester hydrolysis of this compound would be (Dibenzo[b,d]furan-2-yloxy)methanol and sodium acetate .

Ether Hydrolysis: The aryl ether bond in the dibenzofuran structure is generally stable and resistant to hydrolysis under typical environmental pH conditions. Cleavage of such bonds usually requires more forcing conditions, such as high temperatures and strong acids. ncert.nic.in

Therefore, under environmentally relevant pH conditions (typically 5-9), the primary hydrolytic degradation pathway for this compound is expected to be the cleavage of the ester linkage. The rate of this hydrolysis is anticipated to increase with increasing pH (in the alkaline range).

The following table provides illustrative pH-dependent hydrolysis data for a related ester, phenyl acetate, to demonstrate the general trend.

pHTemperature (°C)Hydrolysis RateByproducts
AcidicAmbientSlowPhenol (B47542), Acetic Acid
NeutralAmbientVery SlowPhenol, Acetic Acid
BasicAmbientModerate to FastPhenolate, Acetate

Note: This table is based on the general behavior of aryl esters like phenyl acetate and is intended to be illustrative for the ester portion of this compound. semanticscholar.org

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. researchgate.net This is because higher temperatures provide the necessary activation energy for the reaction to occur. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation. Studies on the hydrolysis of various esters have consistently shown a positive correlation between temperature and the rate of hydrolysis. researchgate.net Therefore, in warmer waters, the hydrolytic degradation of this compound is expected to be faster.

Ionic Strength: The ionic strength of the water, which is a measure of the concentration of ions, can also influence hydrolysis rates. The effect of ionic strength is complex and depends on the specific reaction mechanism. For the hydrolysis of an ionic species like this compound, changes in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby affecting the reaction rate. researchgate.netnih.gov For the alkaline hydrolysis of some sodium carboxylate esters, a negative salt effect has been observed, where an increase in the concentration of an electrolyte like NaCl leads to a decrease in the hydrolysis rate. researchgate.netnih.gov This is attributed to changes in the solvation of the transition state.

Advanced Oxidation Processes (AOPs) for Chemical Degradation Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade organic pollutants in water and wastewater. nih.gov These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). youtube.com Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton processes.

Research has shown that AOPs are effective in degrading a wide range of aromatic compounds, including those with structures similar to this compound. The hydroxyl radical can attack the aromatic rings of the dibenzofuran moiety, leading to hydroxylation and subsequent ring-opening reactions. This ultimately results in the mineralization of the organic compound to carbon dioxide, water, and inorganic ions.

Ozonation: Ozone can react directly with the electron-rich sites of the dibenzofuran ring or decompose in water to form hydroxyl radicals, which then drive the oxidation. nih.govyoutube.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals, which are powerful oxidizing agents. witpress.comcetjournal.it This process has been shown to be effective for the degradation of various persistent organic pollutants.

While specific studies on the degradation of this compound using AOPs are not available, the known efficacy of these processes for dibenzofuran and other aromatic ethers suggests that AOPs would be a viable method for its degradation in engineered systems. nih.govresearchgate.net The degradation would likely proceed through initial hydroxylation of the dibenzofuran ring, followed by cleavage of the aromatic rings and the ether bond, ultimately leading to smaller organic acids and mineralization.

Investigation of Radical-Mediated Oxidation Mechanisms (e.g., Fenton, Ozonolysis)

Radical-mediated oxidation processes are significant pathways for the degradation of persistent organic pollutants in the environment. These reactions involve highly reactive species, such as hydroxyl radicals (•OH), which can initiate the breakdown of stable aromatic structures like dibenzofuran.

Fenton Oxidation:

The Fenton reaction, which involves the generation of hydroxyl radicals from hydrogen peroxide and ferrous ions, has been investigated for its efficacy in degrading chlorinated dibenzofurans. While the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) has been observed during the Fenton oxidation of 2-chlorophenol, this also implies that under appropriate conditions, the Fenton process can lead to the cleavage of the dibenzofuran ring system. iuss.orgrsc.org The oxidation process is thought to be initiated by the electrophilic attack of hydroxyl radicals on the aromatic rings of the dibenzofuran core. This attack can lead to the formation of hydroxylated intermediates, followed by ring-opening and subsequent degradation to smaller organic acids and eventually carbon dioxide and water. The reaction conditions, such as the concentration of iron and hydrogen peroxide, pH, and temperature, significantly influence the degradation efficiency.

Ozonolysis:

Photocatalytic Degradation using Heterogeneous Catalysts

Heterogeneous photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO), is a promising technology for the degradation of organic pollutants. When these catalysts are irradiated with light of sufficient energy, electron-hole pairs are generated, which can then produce reactive oxygen species, including hydroxyl radicals.

Titanium Dioxide (TiO₂):

Studies on the photocatalytic degradation of polychlorinated dibenzo-p-dioxins (PCDDs), which are structurally related to dibenzofurans, have shown that TiO₂ is an effective catalyst under UV or solar light irradiation. researchgate.net The degradation rates were found to decrease with an increasing number of chlorine atoms. researchgate.net The process is believed to be initiated by the attack of hydroxyl radicals on the aromatic ring, leading to its cleavage. researchgate.net Research on the photocatalytic degradation of carbofuran, another aromatic compound, using TiO₂ has also demonstrated that parameters such as light intensity, catalyst loading, and initial pollutant concentration significantly affect the degradation efficiency. mdpi.comnih.gov The synthesis of dihydrobenzofurans through a TiO₂-catalyzed oxidative annulation of phenols further highlights the reactivity of the furan (B31954) ring system under photocatalytic conditions. nih.gov

Zinc Oxide (ZnO):

Zinc oxide nanoparticles have also been explored as photocatalysts for the degradation of organic dyes, which serve as model pollutants. rsc.orgnih.govyoutube.com The morphology and doping of ZnO nanoparticles can influence their photocatalytic activity. rsc.org For instance, increasing boron doping in ZnO has been shown to accelerate the photolysis rates of organic dyes. rsc.org The higher specific surface area of ZnO is advantageous for photocatalytic degradation as it allows for greater adsorption of pollutants. mdpi.com

The following table summarizes findings from studies on the photocatalytic degradation of related compounds, which can be extrapolated to understand the potential degradation of this compound.

CatalystTarget Pollutant(s)Light SourceKey Findings
TiO₂ Polychlorinated dibenzo-p-dioxins (PCDDs)UV or Solar LightDegradation rates decreased with increasing chlorination. The mechanism involves OH radical attack and aromatic ring cleavage. researchgate.net
TiO₂ CarbofuranSimulated SunlightDegradation is enhanced by increased catalyst surface area and light intensity. mdpi.com
ZnO Organic Dyes (Phloxine, Oxazine, Rhodamine)UV Light (365 nm)Pseudohexagonal nanoparticles showed higher reaction rates. Boron doping accelerated photolysis. rsc.org
ZnO/Zn Nanocomposite Methylene Blue, Congo RedNot SpecifiedPhotocatalytic activity was proportional to the surface area of the nanocomposite. nih.gov

Sorption and Desorption Behavior in Environmental Matrices

The fate and transport of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. The dibenzofuran structure suggests a hydrophobic character, which will govern its partitioning between the aqueous phase and environmental solids.

Interactions with Model Soil Organic Matter and Mineral Surfaces

Soil Organic Matter:

Soil organic matter (SOM), particularly humic acids, plays a primary role in the sorption of hydrophobic organic compounds like dibenzofuran. researchgate.net Studies have shown that the sorption coefficients for dibenzofuran on purified soil organic materials are significantly higher than on mineral model sorbents. researchgate.net The interaction between the hydrophobic dibenzofuran molecule and the organic matter is driven by partitioning, van der Waals forces, hydrophobic interactions, and hydrogen bonds. nih.gov The aromatic carbon content of humic substances has been shown to be proportional to their ability to sorb hydrophobic organic compounds. osti.gov

Mineral Surfaces:

While sorption to mineral surfaces is less significant for dibenzofuran compared to organic matter, it can still occur. researchgate.net Clay minerals, such as smectites and kaolinite, can sorb organic compounds. The sorption mechanism on clay minerals can involve cation exchange and surface complexation. researchgate.netjwent.netnih.gov The nature of the exchangeable cations on the clay surface can influence the sorption capacity. iuss.org For instance, clay minerals exchanged with weakly hydrated monovalent cations have shown higher sorption for dioxin-like compounds. iuss.org The interaction of humic acids with mineral surfaces can also create a hydrophobic coating, which in turn enhances the sorption of hydrophobic compounds like dibenzofuran. osti.gov

The table below presents sorption coefficients for dibenzofuran on various environmental materials.

SorbentSorption Coefficient (Kd)Key Findings
Purified Soil Organic Materials 821–9080 L/kgDemonstrates the primary role of soil organic matter in sorption. researchgate.net
Mineral Model Sorbents 0–114 L/kgShows significantly lower sorption compared to organic materials. researchgate.net
Humic Acid Not specifiedSorption is driven by π–π interactions, hydrophobic effect, and hydrogen bonding. mdpi.com
Clay Minerals (e.g., Smectite) Not specifiedSorption is influenced by the exchangeable cations on the mineral surface. iuss.org

Development of Predictive Models for Environmental Partitioning

Predictive models are essential tools for estimating the environmental distribution and fate of chemicals like this compound. These models utilize the physicochemical properties of a compound to predict its partitioning between air, water, soil, and biota.

Multimedia Environmental Fate Models:

Fugacity-based multimedia environmental fate models are used to simulate the distribution and transformation of persistent organic pollutants, including polychlorinated dibenzofurans. nih.gov These models estimate mass fluxes between different environmental compartments (air, water, soil, sediment) and can simulate the transformation of homologue profiles over time. nih.gov The US Environmental Protection Agency (EPA) provides various models and tools, such as the Estimation Programs Interface (EPI) Suite™, to estimate the physical/chemical and environmental fate properties of chemicals. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including its sorption behavior. For soil sorption, the organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter that is often predicted using QSARs. frontiersin.orgresearchgate.net These models typically use molecular descriptors such as van der Waals volume, molecular polarizability, and dipole moment to predict Koc values. researchgate.net For dibenzofuran derivatives, QSAR models have been developed to correlate their structure with biological activity, and similar principles can be applied to predict their environmental partitioning. nih.gov The reliability of these models depends on the quality of the input data and a clear definition of their applicability domain. frontiersin.org

Future Research Directions and Unexplored Academic Opportunities

Development of Novel Organometallic Catalysts for Precise Functionalization of the Dibenzofuran (B1670420) Moiety

The dibenzofuran scaffold is a cornerstone in many functional materials and biologically active compounds. biointerfaceresearch.comekb.eg However, the precise and selective functionalization of this heterocycle remains a significant challenge. Future research should focus on developing novel organometallic catalysts that can enable regioselective C-H activation and subsequent derivatization of the dibenzofuran ring in Sodium (dibenzo[b,d]furan-2-yloxy)acetate.

Recent advances in transition-metal catalysis offer a fertile ground for this exploration. wjarr.comyoutube.com Palladium-catalyzed reactions, for instance, have been extensively used for constructing the dibenzofuran core itself through methods like intramolecular dehydrogenative coupling of diphenyl ethers or phenol-directed C–H activation/C–O cyclization. rsc.orgacs.orgnih.gov These methodologies could be adapted to introduce new functional groups onto a pre-existing dibenzofuran structure. For example, practical phenol-directed C–H activation/C–O cyclization reactions that proceed via a Pd(0)/Pd(II) catalytic cycle using air as an oxidant have been developed. acs.orgnih.gov Exploring similar strategies for C-H functionalization at other positions of the dibenzofuran ring system would be a valuable pursuit.

Rhodium catalysts also present a promising avenue. Cationic rhodium(I) complexes have been successfully employed in the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes to construct fused benzofuran (B130515) derivatives, showcasing their potential for building complex polycyclic systems. thieme-connect.comnih.govdntb.gov.ua Investigating Rh(III)-catalyzed C-H activation, which has been effective for other aromatic systems, could lead to novel pathways for functionalizing the dibenzofuran moiety. nih.gov

The development of these catalytic systems would not only allow for the synthesis of a diverse library of derivatives from this compound but also provide deeper insights into the mechanisms of C-H activation on complex heterocyclic scaffolds. youtube.com

Table 1: Overview of Catalytic Systems for Dibenzofuran Synthesis and Functionalization

Catalyst TypeReactionKey FeaturesPotential Application for this compound
Palladium Intramolecular C-H/C-O CyclizationUses air as an oxidant; tolerant of various functional groups. acs.orgnih.govPost-synthesis functionalization of the dibenzofuran core.
Dehydrogenative CouplingForms dibenzofurans from diphenyl ethers. rsc.orgCould be adapted for intermolecular coupling to create larger architectures.
Domino Carbopalladation/Suzuki CouplingTwo-stage domino strategy for tetracyclic dibenzofurans. acs.orgSynthesis of complex, fused derivatives.
Rhodium [2+2+2] CycloadditionMild reaction conditions for the synthesis of fused benzofurans. thieme-connect.comnih.govBuilding complex structures onto the dibenzofuran backbone.
C-H FunctionalizationRegioselective C-H functionalization of benzofurans. researchgate.netPrecise introduction of functional groups at specific positions.
Copper Ullmann CouplingUsed in one-pot syntheses of dibenzofuran motifs. organic-chemistry.orgPotential for C-O and C-N bond formation.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design for Aryloxyacetates

Exploration of this compound as a Building Block in Non-Biological Supramolecular Chemistry or Material Science (e.g., as a ligand in Metal-Organic Frameworks)

The bifunctional nature of this compound, with its rigid, aromatic dibenzofuran core and a flexible carboxylate group, makes it an intriguing candidate for applications in supramolecular chemistry and materials science. Specifically, it could serve as a versatile organic ligand for the construction of Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org The properties of a MOF, such as its pore size, shape, and chemical environment, are determined by the geometry and functionality of its constituent building blocks. The carboxylate group of this compound provides a classic coordination site for metal ions, while the dibenzofuran moiety can act as a rigid spacer, potentially leading to the formation of porous frameworks with well-defined structures. The ether oxygen could also participate in coordination, offering additional structural control.

Dibenzofuran derivatives have already been utilized in the construction of functional materials. For instance, functionalized dibenzofurans have been used as host materials in phosphorescent organic light-emitting diodes (OLEDs). nih.gov This demonstrates the potential of the dibenzofuran core to impart desirable electronic and photophysical properties to materials. The incorporation of this compound into MOFs could lead to materials with interesting properties for applications in gas storage, separation, or catalysis.

Future research in this area should involve systematic studies of the coordination chemistry of this compound with various metal ions. This would involve synthesizing and characterizing the resulting coordination polymers or MOFs, and investigating their structural and functional properties.

Detailed Mechanistic Studies of Less-Explored Degradation Pathways under Extreme Conditions

Understanding the stability and degradation of a chemical compound is crucial for its potential applications. While the degradation of some dibenzofuran derivatives, particularly polychlorinated dibenzofurans (PCDFs), has been studied due to their environmental persistence, the degradation pathways of non-halogenated derivatives like this compound under extreme conditions remain largely unexplored. csbsju.eduias.ac.innih.govnih.gov

Future research should focus on detailed mechanistic studies of its degradation under conditions such as high temperature, high pressure, and in the presence of strong oxidants or reactive species. Thermal degradation studies, for example in the presence of copper chlorides at high temperatures, have shown that dibenzofurans can undergo complex reactions leading to a variety of products, including polychlorobenzenes. nih.gov Investigating the thermal decomposition of this compound could reveal novel reaction pathways and identify potentially stable or reactive intermediates.

Photodegradation is another important area for investigation. Studies on PCDFs have shown that they can undergo reductive dechlorination and C-O bond cleavage upon exposure to sunlight in aqueous environments. csbsju.eduias.ac.in The photodegradation of the non-chlorinated dibenzofuran nucleus has been shown to yield 2,2'-dihydroxybiphenyl, which can be further hydroxylated. csbsju.edu A detailed study of the photodegradation of this compound could identify its photoproducts and elucidate the underlying photochemical mechanisms. This knowledge would be valuable for assessing its environmental fate and for developing potential applications in photocatalysis or photofunctional materials.

Single-Molecule Studies of its Conformational Dynamics or Reactivity

The flexibility of the ether linkage connecting the dibenzofuran core to the acetate (B1210297) side chain in this compound introduces a degree of conformational freedom. Understanding these conformational dynamics at the single-molecule level could provide fundamental insights into its physical properties and reactivity.

Single-molecule spectroscopy techniques, such as fluorescence resonance energy transfer (FRET) or single-molecule force spectroscopy, are powerful tools for probing the conformational landscapes of individual molecules. While direct single-molecule studies on this specific compound have not been reported, the principles can be readily applied. By strategically labeling the dibenzofuran core and the acetate terminus with fluorescent dyes, it would be possible to monitor conformational changes in real-time.

These studies could reveal the preferred conformations of the molecule in different environments (e.g., in various solvents or when bound to a surface or a metal ion). This information would be invaluable for understanding how its shape influences its interactions with other molecules and its performance in potential applications, such as in the design of molecular switches or sensors. Furthermore, single-molecule reactivity studies could provide unprecedented detail about reaction mechanisms, allowing for the direct observation of individual catalytic events or degradation processes.

Challenges and Prospects for Scalable and Sustainable Academic Synthesis

While numerous methods for the synthesis of dibenzofuran derivatives have been reported, many of these are not readily scalable or employ environmentally unfriendly reagents and conditions. biointerfaceresearch.comresearchgate.netrsc.org For this compound to be explored for the wide range of applications discussed above, the development of a scalable and sustainable synthetic route is paramount.

Current challenges in the synthesis of dibenzofurans often include the need for harsh reaction conditions, such as high temperatures, and the use of stoichiometric amounts of hazardous reagents. biointerfaceresearch.com For example, classic methods like the Pschorr reaction often give moderate yields and require copper catalysts. scispace.com

Future research should focus on developing greener synthetic strategies. This could involve the use of more environmentally benign solvents, such as water or bio-derived solvents. Recently, a cellulose-based synthesis route for dibenzofurans has been proposed, which proceeds via the oxidative coupling of 1,2,4-benzenetriol (B23740) followed by dehydration under environmentally friendly conditions, achieving a high yield. acs.org

The development of highly efficient and recyclable catalysts is another key aspect of sustainable synthesis. organic-chemistry.org For instance, using reusable Pd/C as a catalyst for the synthesis of dibenzofurans from o-iododiaryl ethers under ligand-free conditions is a step in the right direction. organic-chemistry.org Furthermore, exploring metal-free synthetic protocols, such as those employing organocatalysts or photocatalysts, could offer more sustainable alternatives to traditional transition-metal-catalyzed reactions. nih.gov

Addressing these challenges will not only facilitate further academic research on this compound but also align with the broader goals of green chemistry.

Q & A

Q. What are the standard protocols for synthesizing Sodium (dibenzo[b,d]furan-2-yloxy)acetate, and how can reaction conditions be optimized?

A typical synthesis involves coupling dibenzo[b,d]furan-2-ol with chloroacetic acid derivatives under basic conditions. Optimization can be achieved via Design of Experiments (DOE) to evaluate parameters like temperature, solvent polarity, and stoichiometry. For example, using dichloromethane as a solvent (dried via systems like MBraun SPS 7) ensures anhydrous conditions, critical for avoiding side reactions . Hazard analysis for intermediates (e.g., diazo compounds) must precede scale-up due to explosive risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regioselectivity of the dibenzofuran substitution and acetate linkage.
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether) validate the ester/acetate structure.
  • HRMS : High-resolution mass spectrometry determines molecular ion accuracy (±5 ppm) to rule out impurities. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures consistency .

Q. How should researchers handle safety risks associated with this compound during synthesis?

  • Ventilation : Use fume hoods for volatile intermediates (e.g., triflic anhydride) .
  • PPE : Nitrile gloves and safety goggles are mandatory.
  • Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and reactive byproducts (e.g., diazo compounds) for professional treatment .

Advanced Research Questions

Q. What catalytic mechanisms explain the reactivity of this compound in cross-coupling reactions?

Palladium or copper catalysts facilitate C-O bond formation in cross-coupling reactions. Density Functional Theory (DFT) calculations can model transition states, revealing electron-deficient aromatic rings in dibenzofuran as key reactive sites. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots may resolve mechanistic ambiguities .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

  • Control experiments : Compare spectra with structurally analogous compounds (e.g., dibenzo[b,d]thiophene derivatives) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers) causing peak broadening.
  • 2D techniques (COSY, HSQC) : Assign overlapping signals in complex mixtures .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

  • pH control : Maintain solutions at pH 7–8 to prevent hydrolysis of the acetate group.
  • Lyophilization : Stabilize the sodium salt form for long-term storage.
  • Excipient screening : Use cyclodextrins or liposomes to enhance solubility and reduce degradation .

Q. How does the dibenzofuran moiety influence material properties in OLED applications?

The rigid, planar structure of dibenzofuran enhances electron mobility and thermal stability in organic semiconductors. Researchers can:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine) to tune HOMO/LUMO levels.
  • Fabricate thin films : Use vacuum deposition to assess charge transport via AFM or XRD .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity descriptors : Calculate Fukui indices or local softness to identify nucleophilic/electrophilic sites .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Solvent corrections : Apply polarizable continuum models (PCM) in TD-DFT calculations to account for solvent effects.
  • Aggregation studies : Use dynamic light scattering (DLS) to detect nanoparticle formation altering absorbance .

Q. What experimental controls validate the absence of byproducts in scaled-up syntheses?

  • HPLC-MS : Monitor reaction progress with C18 columns and ESI ionization.
  • Spiking experiments : Add known impurities (e.g., unreacted dibenzofuran) to confirm separation efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.